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Compound of Interest

Compound Name: N-ethyl-N-methylazetidin-3-amine

Cat. No.: B13023549 Get Quote

Executive Summary
The "undruggable" nature of KRAS has been overturned by the discovery of the Switch-II

Pocket (S-IIP) and the development of covalent inhibitors like Sotorasib (AMG 510) and

Adagrasib (MRTX849). As second-generation discovery shifts toward addressing resistance

mechanisms and targeting other mutants (G12D, G12V) or the KRAS::SOS1 interaction,

scaffold optimization is critical.

N-ethyl-N-methylazetidin-3-amine (CAS: 2231676-11-0) has emerged as a high-value

intermediate. Unlike the flexible piperazines found in first-gen inhibitors, the azetidine ring

offers:

Reduced Lipophilicity (LogD): Lowers non-specific binding.

Geometric Constraint: The 4-membered ring restricts the vector of the exocyclic amine,

potentially accessing novel solvent-exposed interactions.

pKa Tuning: The tertiary exocyclic amine provides a tunable basic center for solubility without

the metabolic liability of larger rings.

This guide provides a validated protocol for coupling this amine to a 4-chloropyrido[2,3-

d]pyrimidine core, a representative scaffold for both covalent G12C inhibitors and SOS1

disruptors.
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Strategic Retrosynthesis & Mechanism
The incorporation of N-ethyl-N-methylazetidin-3-amine is typically achieved via a Nucleophilic

Aromatic Substitution (SNAr) on a halogenated heteroaryl core.

Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the retrosynthetic logic and the reaction pathway for installing

the azetidine moiety.
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Figure 1: Reaction pathway for the SNAr coupling of the azetidine side chain to a KRAS

inhibitor core.

Experimental Protocol
Objective: Synthesis of 4-(3-(ethyl(methyl)amino)azetidin-1-yl)-2-(methylthio)pyrido[2,3-

d]pyrimidine (Model Intermediate).

Materials & Reagents
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Reagent CAS No.[1][2][3] Eq.[2][4][5] Role

Core Scaffold: 4-

chloro-2-

(methylthio)pyrido[2,3-

d]pyrimidine

357929-30-5 1.0 Electrophile

Ligand: N-ethyl-N-

methylazetidin-3-

amine (2HCl)

2231676-11-0 1.2 Nucleophile

Base:N,N-

Diisopropylethylamine

(DIPEA)

7087-68-5 3.5 Acid Scavenger

Solvent:N-Methyl-2-

pyrrolidone (NMP)
872-50-4 - Solvent (Polar Aprotic)

Step-by-Step Methodology
Step 1: Reagent Preparation (In-Situ Free Basing)

Rationale: The azetidine reagent is supplied as a dihydrochloride salt (hygroscopic). Direct

addition to the reaction without prior equilibration with base can lead to stalling due to

protonation of the nucleophilic ring nitrogen.

Action: In a dry 20 mL vial equipped with a magnetic stir bar, suspend N-ethyl-N-
methylazetidin-3-amine 2HCl (1.2 equiv, 1.2 mmol) in anhydrous NMP (3.0 mL).

Action: Add DIPEA (2.0 equiv, 2.0 mmol) dropwise at 0°C. Stir for 10 minutes until the

suspension becomes a clear or slightly cloudy solution.

Step 2: Coupling Reaction (SNAr)
Action: Dissolve the Core Scaffold (1.0 equiv, 1.0 mmol) in anhydrous NMP (2.0 mL).

Action: Slowly add the Core solution to the amine solution at 0°C over 5 minutes.

Critical Control: Maintain temperature < 5°C during addition to prevent regio-isomeric

substitution if the core has multiple leaving groups (e.g., 2,4-dichloro variants). For the 2-
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SMe, 4-Cl core, the 4-position is naturally more reactive, but cooling ensures high selectivity.

Action: Add the remaining DIPEA (1.5 equiv).

Action: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

Monitoring: Monitor by LCMS. The starting material (Core) should disappear, and a mass

peak corresponding to [M+H]+ = (Core Mass - 35.5 + 114.1) should appear.[6]

Step 3: Work-up and Isolation
Quench: Pour the reaction mixture into ice-cold water (50 mL).

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Note: The product contains a basic amine;

if the product is too polar, use DCM:MeOH (9:1).

Wash: Wash combined organics with brine (2 x 20 mL) to remove NMP.

Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Purification: Flash Column Chromatography.

Stationary Phase: Silica Gel.

Mobile Phase: DCM to 10% MeOH/DCM (with 1% NH4OH additive to prevent streaking of

the amine).

Analytical Validation & QC
To ensure the integrity of the synthesized inhibitor intermediate, the following data profile is

expected.

Expected Data Profile
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Parameter Method Acceptance Criteria

Purity HPLC (254 nm) > 95%

Identity 1H NMR (DMSO-d6)

Diagnostic signals: Azetidine

ring protons (m, 3.8–4.5 ppm);

Ethyl group (q, ~2.4 ppm; t,

~1.0 ppm); N-Methyl (s, ~2.2

ppm).

Mass Spec LC-MS (ESI+)
[M+H]+ consistent with

formula. No Cl isotope pattern.

Troubleshooting Guide
Issue: Low Yield / Incomplete Conversion.

Cause: The azetidine salt was not fully neutralized.

Fix: Increase DIPEA to 4.0 equiv or use NaH (1.1 equiv) in DMF for stronger activation

(requires strictly anhydrous conditions).

Issue: Regioisomer formation (if using 2,4-dichloro core).

Cause: Temperature too high during addition.

Fix: Conduct the reaction at -78°C or -20°C. The 4-position is kinetically favored, but

thermodynamic control at high temp can lead to mixtures.

Structural Biology Context (SAR)
Why use this specific amine? In the context of KRAS G12C/D inhibition, the solvent channel

extending from the Switch-II pocket is critical for pharmacokinetic optimization.
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Figure 2: The structural role of the azetidine tail in KRAS inhibitor design.

The N-ethyl-N-methyl substitution pattern is specific:

Steric Bulk: The ethyl group prevents rapid N-dealkylation by CYPs compared to a simple

dimethyl group.

Basicity: The tertiary amine ensures high solubility at physiological pH, aiding oral

bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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